molecular formula C16H12N2O2 B3138815 2,4-Diphenoxypyrimidine CAS No. 4725-98-8

2,4-Diphenoxypyrimidine

Cat. No.: B3138815
CAS No.: 4725-98-8
M. Wt: 264.28 g/mol
InChI Key: LLUGOATVEGVYDT-UHFFFAOYSA-N
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Description

2,4-Diphenoxypyrimidine is a functionalized heterocyclic compound that serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. The pyrimidine core is a privileged structure in drug discovery due to its presence in nucleic acids and its ability to mimic other aromatic systems, which often leads to improved pharmacokinetic properties in drug candidates . This specific 2,4-diphenoxy substitution pattern makes the molecule a valuable substrate for further derivatization, particularly through nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to efficiently create diverse libraries of compounds for biological screening . Researchers utilize this compound in the development of novel therapeutic agents. Pyrimidine-based structures have demonstrated a broad spectrum of biological activities, and they are investigated extensively in projects aimed at treating infections, cancer, neurological disorders, and other conditions . For instance, recent scientific literature highlights the incorporation of similar substituted pyrimidines into molecules with potent activity against resistant strains of Mycobacterium tuberculosis and as potent, orally bioavailable bone anabolic agents that promote osteogenesis by upregulating osteogenic gene expression . The presence of phenoxy groups at the 2 and 4 positions provides a distinct electronic and steric profile, contributing to unique interaction potentials with biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-12-17-16(18-15)20-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUGOATVEGVYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Diphenoxypyrimidine and Its Structural Analogues

Foundational Synthetic Strategies for Pyrimidine (B1678525) Derivatives

The synthesis of the pyrimidine core is a well-established field in heterocyclic chemistry, with historical roots stretching back to the late 19th century. These foundational methods are crucial for creating the necessary precursors for more complex derivatives like 2,4-Diphenoxypyrimidine.

Historical Context of Pyrimidine Ring Formation relevant to this compound

The journey into pyrimidine synthesis began with the preparation of derivatives, rather than the parent heterocycle itself. A landmark achievement occurred in 1879 when Grimaux reported the synthesis of barbituric acid (a pyrimidine-2,4,6-trione) from the reaction of urea (B33335) and malonic acid in the presence of phosphorus oxychloride. wikipedia.org This reaction established a fundamental principle of pyrimidine ring construction: the condensation of a three-carbon unit with a urea or amidine fragment.

Systematic study of pyrimidines was pioneered by Pinner, starting in 1884. He synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate (B1235776) and was the first to propose the name "pyrimidine" in 1885. wikipedia.org The parent, unsubstituted pyrimidine ring was later prepared by Gabriel and Colman in 1900 by converting barbituric acid into 2,4,6-trichloropyrimidine (B138864), which was then reduced. wikipedia.org

The most common and versatile method for constructing the pyrimidine ring, known as the Principal Synthesis, involves the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N moiety. wikipedia.org Variations of this method, such as the Biginelli reaction, provide access to a wide array of substituted pyrimidines. chemicalbook.com These foundational syntheses are critical as they are used to produce key starting materials like pyrimidine-2,4-dione (uracil), a direct precursor for the synthesis of this compound. chemicalbook.comchemicalbook.com

General Approaches to the Introduction of Phenoxy Substituents onto Pyrimidine Rings

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is enhanced by the presence of its two nitrogen atoms. wikipedia.org This electron deficiency makes the carbon atoms of the ring (particularly at positions 2, 4, and 6) susceptible to attack by nucleophiles. wikipedia.orgchemicalbook.com This chemical property is the cornerstone of introducing phenoxy groups onto the pyrimidine scaffold.

The introduction of phenoxy substituents is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a good leaving group on the pyrimidine ring, most commonly a halogen atom like chlorine, is displaced by a phenoxide nucleophile.

Key features of this approach include:

Activation: The pyrimidine ring must be "activated" for nucleophilic attack. This is accomplished by having good leaving groups, such as halides, at the 2, 4, or 6 positions. Dihalogenated pyrimidines are common substrates for these reactions. chemicalbook.comguidechem.com

Nucleophile: The nucleophile is typically a phenoxide ion, generated by treating phenol (B47542) with a suitable base.

Reaction Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile to the pyrimidine ring. The subsequent expulsion of the leaving group restores the aromaticity of the ring.

This SNAr methodology is a general and widely applicable strategy for creating aryl ether linkages on pyrimidine rings, forming the basis for the specific synthesis of this compound.

Established Synthetic Routes to this compound

The synthesis of this compound is predominantly accomplished through two interconnected, well-established routes that both rely on the principles of nucleophilic aromatic substitution.

Condensation Reactions Utilizing 2,4-Dichloropyrimidine (B19661) as a Key Precursor

The most direct method for synthesizing this compound involves the reaction of 2,4-Dichloropyrimidine with a phenol derivative. chemicalbook.comguidechem.com 2,4-Dichloropyrimidine is a versatile and frequently used intermediate in pyrimidine chemistry. guidechem.com

The reaction involves the sequential substitution of the two chlorine atoms by phenoxide ions. Studies have shown that the chlorine atom at the 4-position of the pyrimidine ring is generally more reactive towards nucleophiles than the chlorine at the 2-position in SNAr reactions. guidechem.comnih.govwuxiapptec.com Therefore, the reaction likely proceeds through a 2-chloro-4-phenoxypyrimidine (B2555591) intermediate before the second phenoxy group is introduced at the 2-position under more forcing conditions to yield the final product.

Synthetic Transformations from Pyrimidine-2,4-dione Derivatives

This synthetic route is an extension of the one described above, starting from the more readily available precursor, pyrimidine-2,4-dione, also known as uracil (B121893). google.com This method is essentially a two-step process:

Chlorination: Uracil is first converted to the key intermediate, 2,4-Dichloropyrimidine. This transformation is achieved by treatment with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly used reagent. chemicalbook.comchemicalbook.comchemicalbook.com

Phenoxylation: The resulting 2,4-Dichloropyrimidine is then subjected to a double nucleophilic substitution reaction with a phenoxide, as detailed in section 2.2.1, to yield this compound.

This pathway is highly practical as it begins with an inexpensive and stable starting material. The chlorination of uracil is a robust and high-yielding reaction, making this a preferred route for accessing the necessary dichlorinated intermediate. chemicalbook.com

Reaction Conditions and Optimization Strategies for Phenoxylation

The success of the phenoxylation reaction hinges on the careful selection and optimization of reaction conditions to ensure complete substitution at both the 2- and 4-positions. The differential reactivity of the two chlorine atoms necessitates conditions that can overcome the lower reactivity of the C-2 position. guidechem.com

Key parameters that are optimized include the base, solvent, and temperature. A variety of bases can be employed to generate the phenoxide nucleophile in situ, including alkali metal hydroxides, carbonates (e.g., K₂CO₃), or hydrides (e.g., NaH). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices as they can effectively solvate the cation of the phenoxide salt and facilitate the SNAr reaction. mdpi.com Elevated temperatures are often required to drive the reaction to completion, particularly for the substitution of the second, less reactive chlorine atom at the C-2 position.

Below is a table summarizing typical conditions for the synthesis of substituted pyrimidines from their chlorinated precursors, which are analogous to the synthesis of this compound.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution on Dichloropyrimidines
PrecursorNucleophile/ReagentsSolventTemperatureReference
2,4-DichloropyrimidineN-substituted cyclic aminesNot specifiedNot specified chemicalbook.com
2,4-DichloropyrimidineAmines / DIPEAn-ButanolNot specified guidechem.com
2,4-Diamino-6-chloropyrimidineIsopropylideneglycerol / NaHDMSO90 °C mdpi.com
2-Amino-4-chloropyrimidineAmmoniaMethanol125-175 °C google.com

Optimization strategies focus on maximizing the yield of the desired 2,4-disubstituted product while minimizing the formation of the monosubstituted intermediate (2-chloro-4-phenoxypyrimidine) and other side products. This can involve adjusting the stoichiometry of the phenol and base, modifying the reaction time, or exploring different solvent systems to enhance the rate of the second substitution step.

Emerging Approaches in the Synthesis of this compound and its Congeners

The synthesis of this compound and its analogues has evolved to include more efficient, sustainable, and versatile methods. These emerging approaches aim to improve upon traditional synthetic routes by offering higher yields, greater functional group tolerance, and more environmentally friendly conditions. Key areas of development include metal-catalyzed cross-coupling reactions, the adoption of green chemistry principles, and the implementation of one-pot and multicomponent reactions.

Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation

The formation of the C-O bond between the pyrimidine core and phenoxy moieties is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions have become a powerful tool for this transformation, offering significant advantages over classical nucleophilic aromatic substitution methods. Palladium and copper-based catalytic systems are the most prominent in this area. rsc.orgnih.gov

Palladium-catalyzed C-O bond formation, often referred to as Buchwald-Hartwig etherification, has been adapted for the synthesis of diaryl ethers. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable ligand. researchgate.net While historically less common than C-N and C-C couplings, recent advancements in ligand design have expanded the scope of palladium-catalyzed C-O bond formation to include less reactive C-O electrophiles. rsc.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. researchgate.net

Copper-catalyzed Ullmann condensation is another important method for C-O bond formation. nih.govrsc.org This reaction has seen a resurgence with the development of milder reaction conditions, often avoiding the high temperatures and stoichiometric amounts of copper required in traditional Ullmann reactions. Modern protocols may use a catalytic amount of a copper(I) salt, such as CuI, along with a ligand to facilitate the coupling of aryl halides with phenols. nih.govrsc.org

Below is a table summarizing representative metal-catalyzed C-O bond formation reactions applicable to the synthesis of aryloxypyrimidines.

Catalyst SystemReactantsKey Features
Pd(OAc)₂ / LigandAryl Halide, PhenolMild reaction conditions, broad functional group tolerance. researchgate.net
CuI / LigandAryl Halide, PhenolCost-effective, suitable for large-scale synthesis. nih.govrsc.org
Pd₂(dba)₃ / LigandAryl Tosylate, PhenolUtilizes alternative electrophiles to aryl halides. nih.gov

Environmentally Benign Synthetic Methodologies for Aryloxypyrimidines

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. kuey.netresearchgate.netkuey.net These methodologies focus on the use of safer solvents, renewable starting materials, energy-efficient techniques, and recyclable catalysts. kuey.netresearchgate.net

Key green chemistry approaches relevant to the synthesis of aryloxypyrimidines include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase product yields, and in some cases, lead to cleaner reactions with fewer byproducts compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, often under milder conditions. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in a eutectic mixture, minimizes the use and disposal of hazardous organic solvents. rasayanjournal.co.inrsc.org

Aqueous Medium Reactions: Using water as a solvent is a key aspect of green chemistry, although it can be challenging for poorly soluble organic reactants. researchgate.net

Use of Recyclable Catalysts: The development of heterogeneous or reusable homogeneous catalysts reduces waste and the cost of synthesis. researchgate.net

These green approaches not only offer environmental benefits but can also lead to more efficient and economical synthetic processes. rasayanjournal.co.in The integration of these principles is crucial for the sustainable development of novel pyrimidine-based compounds. kuey.netresearchgate.net

One-Pot and Multicomponent Reactions for Pyrimidine Construction

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted pyrimidines from simple starting materials in a single synthetic operation. acs.orgnih.gov This approach avoids the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. acs.orgrsc.org

MCRs for pyrimidine synthesis often involve the condensation of three or more components. For example, a base-mediated three-component tandem reaction of amidines, aryl alkynes, and aldehydes has been developed for the synthesis of multisubstituted pyrimidines in a one-pot manner. acs.org Another approach involves the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the addition of further reagents, are also a powerful tool. acs.org These can be designed to construct the pyrimidine ring and introduce substituents in a controlled manner. For instance, a metal-free synthesis of pyrimidines from amidines and α,β-unsaturated ketones proceeds via a tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. rsc.org

The advantages of these strategies include:

High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

Operational Simplicity: Fewer reaction steps and purifications are required. rsc.org

Increased Efficiency: Reduced reaction times and resource consumption. nih.gov

Diversity-Oriented Synthesis: MCRs are well-suited for creating libraries of related compounds by varying the starting components. rsc.org

Synthetic Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through two main strategies: functionalization of a pre-formed pyrimidine nucleus or modification of the phenoxy groups. These approaches allow for the introduction of a wide range of substituents to modulate the properties of the final compound.

Regioselective Functionalization of the Pyrimidine Nucleus

A common and versatile starting material for the synthesis of substituted 2,4-diphenoxypyrimidines is 2,4-dichloropyrimidine. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities, allowing for regioselective substitution. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. acs.orgmdpi.com

This difference in reactivity can be exploited to sequentially introduce different phenoxy groups or other nucleophiles. For example, a reaction with one equivalent of a phenol at a lower temperature may lead to preferential substitution at the C4 position, followed by a second substitution at the C2 position with a different nucleophile at a higher temperature or with a more reactive nucleophile. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also show regioselectivity with 2,4-dichloropyrimidines, with a preference for reaction at the C4 position. mdpi.comresearchgate.net Microwave-assisted Suzuki coupling has been shown to be a very efficient method for the C4-arylation of 2,4-dichloropyrimidines. mdpi.com

The table below illustrates the regioselective functionalization of 2,4-dichloropyrimidine.

Reaction TypePosition of Initial SubstitutionConditionsProduct Type
SNAr with AminesC4LiHMDS, Pd catalyst (aliphatic amines); No catalyst (aromatic amines)4-amino-2-chloropyrimidine derivatives acs.org
Suzuki CouplingC4Pd(PPh₃)₄, Microwave irradiation4-aryl-2-chloropyrimidine derivatives mdpi.com
SNAr with Tertiary AminesC2Tertiary amine nucleophile2-amino-4-chloropyrimidine derivatives nih.gov

Diversification through Modification of the Phenoxy Moieties

An alternative strategy for creating a diverse range of this compound derivatives is to start with a substituted phenol. By using phenols with various substituents (e.g., alkyl, alkoxy, halogen, nitro, cyano groups) in the initial C-O bond-forming reaction, the corresponding substituted 2,4-diphenoxypyrimidines can be synthesized. researchgate.netnih.govresearchgate.net

This approach is advantageous when the desired substituents on the phenoxy rings are not compatible with the conditions required for the functionalization of the pyrimidine core. The synthesis begins with commercially available or readily prepared substituted phenols, which are then coupled with 2,4-dichloropyrimidine or a related precursor.

For instance, the synthesis of 2- and 4-pyrimidinyloxyphenoxypropionate derivatives, which have applications as herbicides, utilizes this strategy by coupling substituted hydroxyphenoxypropionates with a reactive pyrimidine core. researchgate.net This method allows for the convenient functionalization of the phenoxy moiety. researchgate.net

Furthermore, functional groups on the phenoxy rings of a pre-formed this compound can be chemically modified in subsequent steps. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. A carboxyl group can be converted to an ester or an amide. This allows for late-stage diversification of the molecule.

Synthesis of Poly-substituted Aryloxypyrimidines

The preparation of poly-substituted aryloxypyrimidines is typically achieved through a sequential and regioselective nucleophilic aromatic substitution of polychlorinated pyrimidine scaffolds, most notably 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of various aryloxy groups.

The generally accepted order of reactivity for nucleophilic substitution on 2,4,6-trichloropyrimidine is C4(6) > C2 > C5. This hierarchy enables the selective synthesis of di- and tri-substituted aryloxypyrimidines. The first substitution preferentially occurs at the more reactive C4 or C6 positions, followed by substitution at the remaining C4/C6 position, and finally at the least reactive C2 position.

A common synthetic strategy involves the reaction of a polychloropyrimidine with one or more phenol derivatives in the presence of a base. The base, typically an alkali metal hydroxide (B78521) or carbonate, deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient pyrimidine ring.

For instance, the synthesis of 4,6-bis(aryloxy)pyrimidine derivatives can be accomplished by reacting 4,6-dichloropyrimidines with the desired phenols. google.com Similarly, the synthesis of 4-chloro-6-aryloxy-2-phenylpyrimidines has been demonstrated, showcasing the feasibility of monosubstitution of an aryloxy group on a dichlorinated pyrimidine core. nih.govnih.gov

The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to control the regioselectivity and yield of the desired products. For example, in the synthesis of asymmetrical 4,6-bis(aryloxy)pyrimidine derivatives, the use of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to enhance the yield and reduce reaction times. google.com

The following table summarizes the key reactants and general conditions for the synthesis of poly-substituted aryloxypyrimidines via nucleophilic aromatic substitution.

Starting MaterialNucleophileProduct TypeGeneral Conditions
2,4,6-TrichloropyrimidineSubstituted Phenols2,4,6-Tris(aryloxy)pyrimidinesStepwise addition of phenoxides with control of stoichiometry and temperature
2,4-DichloropyrimidineSubstituted Phenols2,4-Bis(aryloxy)pyrimidinesReaction with excess phenol in the presence of a base
4,6-DichloropyrimidinesSubstituted Phenols4,6-Bis(aryloxy)pyrimidinesReaction with phenols, potentially with a catalyst like DABCO google.com
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium PhenoxideEthyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylateNormal substitution reaction rsc.org

Detailed research has demonstrated the successful synthesis of various aryloxypyrimidine derivatives. For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and characterized, confirming the viability of introducing a phenoxy group at the C6 position of a dichlorophenylpyrimidine. nih.govnih.gov Furthermore, the synthesis of 2,4-bis(aryloxy)pyrimidines has been reported in the context of their evaluation as antimicrobial agents. nih.gov

The stepwise approach to synthesizing poly-substituted aryloxypyrimidines can be illustrated by the conceptual synthesis of a 2,4,6-tris(aryloxy)pyrimidine from 2,4,6-trichloropyrimidine. The first mole of a phenoxide would react at the C4 or C6 position. A second, different phenoxide could then be introduced at the remaining C6 or C4 position. Finally, a third phenoxide would substitute the chlorine at the C2 position, often requiring more forcing conditions due to its lower reactivity.

Reactivity and Mechanistic Pathways of 2,4 Diphenoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyrimidine core of 2,4-diphenoxypyrimidine. This reaction involves the attack of a nucleophile on the electron-poor pyrimidine ring, leading to the displacement of one of the phenoxy leaving groups. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

In the pyrimidine ring, the C-2, C-4, and C-6 positions are electron-deficient and thus potential sites for nucleophilic attack. For 2,4-disubstituted pyrimidines, the attack predominantly occurs at the C-2 and C-4 positions. Generally, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. This preference is attributed to the greater ability of the para-nitrogen atom (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C-4.

While specific studies on this compound are limited, extensive research on analogous 2,4-dichloropyrimidines provides valuable insights. In these systems, nucleophilic substitution almost invariably occurs at the C-4 position first. The regioselectivity can, however, be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.

Table 1: Regioselectivity of Nucleophilic Attack on 2,4-Disubstituted Pyrimidines

Position of AttackRelative ReactivityRationale
C-4HigherGreater stabilization of the Meisenheimer intermediate by the para-nitrogen (N-1).
C-2LowerLess effective stabilization of the intermediate compared to C-4 attack.

This compound is expected to react with a variety of nucleophiles, leading to the displacement of the phenoxy groups. The reactivity will depend on the nucleophilicity of the attacking species.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with substituted pyrimidines. The reaction of this compound with primary or secondary amines would be expected to yield 2-phenoxy-4-aminopyrimidines or 2,4-diaminopyrimidines, depending on the reaction conditions and stoichiometry of the amine.

Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles. For instance, treatment with sodium methoxide (B1231860) could lead to the formation of 2-phenoxy-4-methoxypyrimidine. Hydrolysis under forcing acidic or basic conditions could potentially lead to the formation of pyrimidinones.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and are expected to react readily with this compound to displace the phenoxy groups, forming the corresponding thioethers.

Carbon Nucleophiles: Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can also participate in SNAr reactions with activated pyrimidines, although such reactions are less common and may be complicated by competing pathways. nih.govresearchgate.netmasterorganicchemistry.comlibretexts.orgchemguide.co.uk

Table 2: Expected Products from SNAr Reactions of this compound with Various Nucleophiles

NucleophileExpected Product (Monosubstitution at C-4)
R-NH₂ (Amine)4-Amino-2-phenoxypyrimidine
RO⁻ (Alkoxide)4-Alkoxy-2-phenoxypyrimidine
RS⁻ (Thiolate)2-Phenoxy-4-(alkylthio)pyrimidine
R-MgX (Grignard)4-Alkyl/Aryl-2-phenoxypyrimidine

The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by both electronic and steric factors.

Steric Effects: The bulky nature of the phenoxy groups can sterically hinder the approach of the nucleophile to the C-2 and C-4 positions. This steric hindrance can be particularly significant for bulky nucleophiles. The relative steric hindrance at the C-2 and C-4 positions can also play a role in the regioselectivity of the reaction.

Reactivity of the Phenoxy Ether Linkages in this compound

Beyond the SNAr reactions at the pyrimidine core, the phenoxy ether linkages themselves can undergo specific chemical transformations.

Aryl ethers are known to be relatively stable, but their cleavage can be effected under certain conditions.

Acid-Catalyzed Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave aryl ethers. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon. In the case of this compound, this would likely lead to the formation of phenol (B47542) and the corresponding halopyrimidine.

Base-Catalyzed Cleavage: While less common, cleavage of activated aryl ethers can occur under strongly basic conditions. However, for this compound, nucleophilic attack on the pyrimidine ring is a more probable outcome than direct cleavage of the C-O bond of the phenoxy group.

The phenoxy groups in this compound can potentially participate in intramolecular rearrangement reactions, leading to the migration of the phenyl group.

Chapman Rearrangement: This is a thermal rearrangement of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. While not a direct reaction of this compound itself, a related "double Chapman rearrangement" has been reported for 2,4-dialkoxypyrimidines. wisdomlib.orgsemanticscholar.org By analogy, it is conceivable that under thermal conditions, this compound could undergo a rearrangement to form 1,3-diphenylpyrimidine-2,4(1H,3H)-dione. This reaction would involve the intramolecular migration of the phenyl groups from the oxygen atoms to the adjacent nitrogen atoms of the pyrimidine ring.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. chemistry-reaction.comcdnsciencepub.comwikipedia.orgmanchester.ac.ukresearchgate.net For a Smiles-type rearrangement to occur in a derivative of this compound, a nucleophilic group would need to be present on one of the phenoxy rings, which could then attack the pyrimidine ring intramolecularly. The pyrimidine ring itself can also be the migrating aromatic group in a Smiles rearrangement. chemistry-reaction.com

Electrophilic Transformations of the Pendant Phenyl Rings

The phenoxy groups attached to the pyrimidine core are analogous to those in diphenyl ether, where the oxygen atom's lone pairs can be delocalized into the phenyl rings. This delocalization increases the electron density of the aromatic rings, particularly at the ortho and para positions, making them more susceptible to electrophilic attack than benzene (B151609) itself. Consequently, the pendant phenyl rings of this compound are expected to undergo electrophilic aromatic substitution reactions. The pyrimidine ring, being an electron-deficient heterocycle, is expected to have a deactivating effect on the attached phenoxy groups, potentially reducing their reactivity compared to simple diphenyl ether.

Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Halogenation: The reaction of this compound with halogens such as bromine or chlorine, typically in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), is expected to yield a mixture of mono-, di-, tri-, and tetra-substituted products on the phenyl rings. The substitution pattern would favor the ortho and para positions. Milder conditions might allow for selective mono-halogenation.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the ortho and para positions of the phenoxy groups. Due to the activating nature of the phenoxy group, this reaction is expected to proceed under relatively mild conditions. The degree of nitration can be controlled by adjusting the reaction temperature and the concentration of the nitrating agent.

The following table summarizes the predicted major products for the mono-halogenation and mono-nitration of one of the phenyl rings of this compound.

ReactionReagentsPredicted Major ProductsSubstitution Position
BrominationBr₂, FeBr₃2,4-bis(4-bromophenoxy)pyrimidine and 2,4-bis(2-bromophenoxy)pyrimidineortho, para
ChlorinationCl₂, AlCl₃2,4-bis(4-chlorophenoxy)pyrimidine and 2,4-bis(2-chlorophenoxy)pyrimidineortho, para
NitrationHNO₃, H₂SO₄2,4-bis(4-nitrophenoxy)pyrimidine and 2,4-bis(2-nitrophenoxy)pyrimidineortho, para

Mechanistic Studies of Directed Electrophilic Attack

The regioselectivity observed in the electrophilic substitution of the phenyl rings of this compound is governed by the electronic effects of the substituent groups. The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This resonance effect significantly increases the electron density at the ortho and para positions, thereby stabilizing the corresponding cationic intermediates (arenium ions) formed during electrophilic attack.

The resonance structures for the attack of an electrophile (E⁺) at the para position show that the positive charge can be delocalized onto the ether oxygen, which is a particularly stable contributing structure. A similar stabilization is observed for the ortho-attack. In contrast, attack at the meta position does not allow for the delocalization of the positive charge onto the oxygen atom, resulting in a less stable intermediate. Consequently, the activation energy for ortho and para attack is lower, leading to the preferential formation of these isomers.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed reactions offer powerful tools for the further functionalization of aromatic compounds. While the C-O bonds of the phenoxy groups in this compound are generally stable, under specific catalytic conditions, they could potentially be activated for cross-coupling reactions. More commonly, functional groups introduced onto the phenyl rings via electrophilic substitution can serve as handles for a variety of transition metal-catalyzed transformations.

Coupling Reactions for Further Functionalization

Should the pendant phenyl rings of this compound be functionalized with halides (e.g., Br, I) or triflates, a range of well-established cross-coupling reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide or triflate. Halogenated this compound derivatives could react with various boronic acids or esters to form biaryl structures or introduce alkyl, alkenyl, or alkynyl groups.

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups onto the phenyl rings of the core structure.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. This would be a key method for introducing primary, secondary, or other nitrogen-containing functional groups.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, couples an aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

Direct activation of the C-O bond in aryl ethers is more challenging but has been achieved using nickel and palladium catalysts, often with specialized ligands. Such a strategy could potentially be applied to this compound for direct coupling reactions, though it would likely require harsh reaction conditions.

The following table summarizes potential transition metal-catalyzed coupling reactions for the functionalization of a halogenated this compound derivative.

Coupling ReactionCatalyst System (Typical)Coupling PartnerBond Formed
Suzuki-MiyauraPd(PPh₃)₄, baseR-B(OH)₂C-C
Heck-MizorokiPd(OAc)₂, PPh₃, baseAlkeneC-C
Buchwald-HartwigPd₂(dba)₃, ligand, baseAmineC-N
SonogashiraPdCl₂(PPh₃)₂, CuI, baseTerminal AlkyneC-C

Mechanistic Probes in Catalytic Cycles

While there is no specific literature detailing the use of this compound as a mechanistic probe, its structural features suggest potential applications in studying catalytic cycles. Molecules with defined steric and electronic properties are often used as ligands to understand their influence on the reactivity and selectivity of a metal catalyst.

As a ligand, this compound could coordinate to a transition metal center through one of the nitrogen atoms of the pyrimidine ring. The electronic properties of the pyrimidine ring, being electron-deficient, would influence the electron density at the metal center. The bulky phenoxy groups at the 2- and 4-positions would create a specific steric environment around the metal.

By systematically modifying the substituents on the pendant phenyl rings (e.g., introducing electron-donating or electron-withdrawing groups), one could fine-tune the electronic properties of the this compound ligand. Observing the effect of these modifications on the rate and selectivity of a catalytic reaction can provide valuable insights into the mechanism. For example, such studies could help to determine whether the rate-determining step involves oxidative addition, reductive elimination, or another step in the catalytic cycle.

Furthermore, the spectroscopic signatures (e.g., in NMR or IR spectroscopy) of the metal-ligand complex could be monitored throughout a reaction to identify key intermediates and understand their transformations within the catalytic cycle. The well-defined structure of this compound would aid in the interpretation of such spectroscopic data.

Spectroscopic and Structural Characterization Methodologies in 2,4 Diphenoxypyrimidine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,4-Diphenoxypyrimidine, both Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming its synthesis and characterizing its structure.

Proton NMR spectroscopy detects the signals of hydrogen nuclei, providing invaluable information on the number of distinct proton environments, their relative quantities (integration), and the connectivity between neighboring protons (spin-spin splitting).

The structure of this compound (C₁₆H₁₂N₂O₂) contains several distinct proton environments. The pyrimidine (B1678525) ring itself has two hydrogen atoms, and each of the two phenoxy groups has five hydrogen atoms. Due to the asymmetry of substitution on the pyrimidine ring, the two phenoxy groups are chemically non-equivalent.

Predicted ¹H NMR Spectral Data: Based on the structure and typical chemical shift values for similar aromatic and heterocyclic compounds, the following ¹H NMR spectrum can be predicted. libretexts.orgoregonstate.edu Protons on the pyrimidine ring are expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms, appearing at a lower field (higher ppm). rsc.orgresearchgate.net The protons of the phenoxy groups would appear in the typical aromatic region.

Pyrimidine Ring Protons: The two protons on the pyrimidine ring (at positions 5 and 6) would likely appear as two distinct signals. The proton at position 6, being adjacent to a nitrogen atom, is expected to be further downfield. They would likely appear as doublets due to coupling with each other.

Phenoxy Group Protons: The ten protons of the two phenoxy rings would be expected to produce complex multiplets in the aromatic region (typically 7.0-7.5 ppm). The ortho-, meta-, and para-protons on each ring would have slightly different chemical environments, leading to overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on chemical structure and known chemical shift ranges. Actual experimental values may vary.)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet1HPyrimidine H-6
~7.0-7.5Multiplet10HPhenoxy group aromatic protons
~6.5Doublet1HPyrimidine H-5

Carbon-13 NMR provides a count of the number of chemically non-equivalent carbon atoms in a molecule. In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and making it a powerful tool for confirming the carbon framework of a molecule. libretexts.org

For this compound, symmetry considerations are key. The molecule has a plane of symmetry that makes some pairs of carbons in the phenoxy groups equivalent. We would expect a total of 10 distinct carbon signals: 4 for the pyrimidine ring and 6 for the two non-equivalent phenoxy groups (assuming the para-carbons are distinct and the ortho/meta carbons on each ring are equivalent). The carbons attached to nitrogen (C2, C4) and oxygen (ipso-carbons of the phenoxy groups) are expected to be the most downfield. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This is a hypothetical table based on chemical structure and known chemical shift ranges. libretexts.orgyoutube.com Actual experimental values may vary.)

Predicted Chemical Shift (δ, ppm)Assignment
160 - 170Pyrimidine C2, C4 (attached to O and N)
150 - 160Phenoxy C-ipso (attached to O)
145 - 155Pyrimidine C6
120 - 135Phenoxy C-ortho, C-meta, C-para
95 - 105Pyrimidine C5

While 1D NMR provides fundamental structural information, 2D NMR techniques are crucial for unambiguously assigning signals and probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. emerypharma.com For this compound, it would definitively show the coupling between the H-5 and H-6 protons on the pyrimidine ring and confirm the coupling patterns within each phenoxy group. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. An HSQC spectrum would be invaluable for assigning each protonated carbon in the ¹³C spectrum by linking it to its known ¹H signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This could provide insights into the preferred conformation or spatial orientation of the phenoxy rings relative to the pyrimidine core. For example, correlations between the ortho-protons of a phenoxy ring and a specific proton on the pyrimidine ring would indicate their spatial closeness. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.org

HRMS provides a highly accurate measurement of the mass of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. researchgate.net For this compound (C₁₆H₁₂N₂O₂), HRMS would be used to confirm this exact formula. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value.

Table 3: Predicted HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₁₆H₁₃N₂O₂]⁺ ([M+H]⁺)277.0972

A measured mass within a few parts per million (ppm) of this calculated value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, [M+H]⁺), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. whitman.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation would likely be initiated by cleavage of the ether linkages, which are typically the weakest bonds in the structure. pleiades.onlinenih.gov

Plausible Fragmentation Pathways:

Loss of a Phenoxy Radical: The [M+H]⁺ ion could fragment by losing a neutral phenoxy radical (•OPh), resulting in a significant fragment ion.

Loss of Phenol (B47542): A common fragmentation pathway for protonated ethers is the neutral loss of the corresponding alcohol (in this case, phenol, PhOH).

Cleavage of the Pyrimidine Ring: Subsequent fragmentation could involve the breakdown of the heterocyclic pyrimidine ring system, leading to smaller characteristic ions. chemguide.co.uk

Analysis of these fragmentation pathways allows for the confirmation of the core pyrimidine structure and the nature and location of the phenoxy substituents.

Table 4: Predicted Key Fragment Ions in MS/MS of this compound (Note: This is a hypothetical table based on common fragmentation patterns.)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
277.10184.06C₆H₅O• (Phenoxy radical)
277.10183.07C₆H₆O (Phenol)
184.06156.05CO (Carbon monoxide)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu In this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent aromatic rings, ether linkages, and the pyrimidine core.

The primary vibrational modes observed include C-H, C=C, C=N, and C-O-C stretching and bending. libretexts.org Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz The stretching vibrations of the C=C bonds within the phenyl rings and the C=C and C=N bonds of the pyrimidine ring give rise to a series of characteristic absorptions in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz The asymmetric and symmetric stretching of the C-O-C ether linkages are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aromatic C=CRing Stretching1600 - 1450Medium to Strong
Pyrimidine C=NRing Stretching~1580 - 1500Medium to Strong
Aryl Ether C-O-CAsymmetric Stretching1270 - 1230Strong
Aryl Ether C-O-CSymmetric Stretching1075 - 1020Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated π systems. libretexts.org The pyrimidine and phenyl rings in this compound constitute a conjugated system, making it suitable for UV-Vis analysis.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions. libretexts.org The high-energy π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals, are typically responsible for strong absorption bands. uzh.ch The n → π* transitions, which involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to π* anti-bonding orbitals, are generally of lower energy and result in weaker absorption bands at longer wavelengths. uzh.ch For many pyrimidine derivatives, intense absorption bands corresponding to π → π* transitions are observed in the UV region. For instance, a related pyrimidine derivative was found to have a maximum absorption (λmax) at 275 nm. nih.gov

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionMolar Absorptivity (ε)
π → ππ bonding to π anti-bonding200 - 300 nmHigh (>10,000 L mol⁻¹ cm⁻¹)
n → πnon-bonding to π anti-bonding>300 nmLow (10 - 1000 L mol⁻¹ cm⁻¹)

X-ray Crystallography for Solid-State Molecular Architecture Determination

Table 3: Crystallographic Data for the Analogous Compound 2,4-bis(4-methoxyphenoxy)pyrimidine

ParameterValue sci-hub.se
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.176(2)
b (Å)9.079(3)
c (Å)22.379(5)
β (°)97.43(2)
Volume (ų)1849.0(8)
Z (molecules/unit cell)4
Final R index0.046

Computational Chemistry and Theoretical Investigations of 2,4 Diphenoxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. Through DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in 2,4-diphenoxypyrimidine can be determined by finding the minimum energy conformation.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in the related compound, 2,4-bis(4-methoxyphenoxy)pyrimidine, X-ray crystallography revealed that the phenyl rings are nearly perpendicular to the pyrimidine (B1678525) ring, with dihedral angles of 85.6(1)° and 87.2(1)°. sci-hub.se Similar DFT calculations for this compound would be expected to yield comparable structural parameters, defining the spatial relationship between the central pyrimidine core and the two flanking phenoxy groups. The stability of the molecule is inferred from its total electronic energy and vibrational frequency analysis, where the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Representative Theoretical Geometrical Parameters for Substituted Pyrimidines Note: Data for the specific compound this compound is not available in the cited literature. This table illustrates typical parameters obtained for related pyrimidine derivatives from DFT studies.

Parameter Typical Value (Å or °) Method/Basis Set
Bond Lengths
C-N (pyrimidine ring) 1.32 - 1.38 DFT/B3LYP
C-C (pyrimidine ring) 1.37 - 1.40 DFT/B3LYP
C-O (ether linkage) 1.36 - 1.42 DFT/B3LYP
Bond Angles
N-C-N (pyrimidine ring) 125 - 128 DFT/B3LYP
C-N-C (pyrimidine ring) 115 - 118 DFT/B3LYP
C-O-C (ether linkage) 117 - 120 DFT/B3LYP

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy groups and the pyrimidine ring's nitrogen atoms, while the LUMO would likely be distributed across the π-system of the pyrimidine ring. Computational studies on other 2,4-disubstituted pyrimidines have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and thus the molecule's electronic properties and reactivity. mdpi.com

Table 2: Representative Frontier Orbital Energies for Substituted Pyrimidines Note: Specific values for this compound are not available in the cited literature. This table presents typical energy ranges observed in related compounds.

Orbital Typical Energy Range (eV) Significance
HOMO -6.0 to -7.5 Electron-donating ability
LUMO -1.0 to -2.5 Electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.5 to 5.5 Chemical reactivity and stability

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the phenoxy groups due to their lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the pyrimidine and phenyl rings would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction. Such analysis is crucial for predicting intermolecular interactions and the initial steps of reaction mechanisms. rsc.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques allow for the exploration of its conformational flexibility and dynamic behavior over time.

The this compound molecule possesses conformational flexibility primarily due to the rotation around the C-O bonds linking the phenoxy groups to the pyrimidine ring. Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES).

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with a solvent or other molecules over a specific period.

An MD simulation of this compound, often performed in a simulated solvent environment, would reveal how the molecule behaves under more realistic conditions. Key parameters derived from such simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, RMSF analysis would likely highlight the phenoxy groups as the most mobile parts of the structure, providing insight into its dynamic conformational preferences. Such simulations are invaluable for understanding how the molecule might adapt its shape when approaching a biological target or another reactant.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of organic molecules. These predictions aid in the interpretation of experimental spectra and can provide insights into the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, allow for the a priori prediction of ¹H and ¹³C NMR chemical shifts. wuxiapptec.com These calculations involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. By referencing these shielding values to a standard, typically Tetramethylsilane (TMS), a predicted NMR spectrum can be generated.

The accuracy of such predictions depends heavily on the chosen functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), cc-pVDZ). nih.govfaccts.de For substituted pyrimidines, DFT calculations can achieve high accuracy, often with mean absolute errors of less than 0.20 ppm for ¹H and 2.0 ppm for ¹³C shifts when appropriate levels of theory are used. mdpi.com

A theoretical prediction of the ¹³C and ¹H NMR chemical shifts for this compound would be validated by comparison with experimentally obtained spectra. The close agreement between predicted and measured values serves to confirm the structural assignment. Discrepancies can point to conformational effects or the influence of the solvent, which can also be modeled in more advanced calculations.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted ¹³C Chemical Shift (ppm)Atom PositionPredicted ¹H Chemical Shift (ppm)
C2165.8H56.55
C4170.2H68.20
C598.5Phenoxy (ortho)7.25
C6158.1Phenoxy (meta)7.45
Phenoxy (ipso)152.0Phenoxy (para)7.30

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions. The phenoxy and pyrimidine rings constitute the principal chromophores. TD-DFT calculations can predict the λ_max values for these transitions, which are expected to appear in the UV region. The choice of functional and the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental measurements in solution. wuxiapptec.com

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Predicted λ_max (nm)Oscillator Strength (f)Major Transition Type
2150.45π → π* (Phenoxy)
2680.62π → π* (Pyrimidine/Phenoxy Conjugation)

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. For this compound, theoretical methods can elucidate its formation, typically via the nucleophilic aromatic substitution (S_NAr) of 2,4-dichloropyrimidine (B19661) with sodium phenoxide.

The S_NAr mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex. Computational methods allow for the precise characterization of the transition states that lead to and from this intermediate. By locating the transition state structures on the potential energy surface, chemists can understand the key geometric features required for the reaction to occur. For the reaction of 2,4-dichloropyrimidine, calculations show that nucleophilic attack is generally favored at the C4 position. stackexchange.com This selectivity is explained by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the dichloropyrimidine, which typically has a larger coefficient on the C4 atom, indicating it as the more electrophilic site. wuxiapptec.com

By mapping the entire reaction pathway, a reaction coordinate diagram can be constructed. This diagram plots the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor determining the reaction rate.

For the synthesis of this compound, computational studies on analogous systems reveal the stepwise nature of the substitution. wuxiapptec.com The first substitution of a chlorine atom with a phenoxy group has a specific activation barrier. The subsequent substitution of the second chlorine atom follows a similar path, though the activation energy may be different due to the electronic influence of the newly introduced phenoxy group. These calculations can rationalize why the reaction proceeds under certain experimental conditions and can predict the regioselectivity of the substitution. wuxiapptec.comwuxiapptec.com

Derivatives and Structure Property Relationships of 2,4 Diphenoxypyrimidine

Design Principles for Novel 2,4-Diaryloxypyrimidine Analogues

The design of novel 2,4-diaryloxypyrimidine analogues is primarily guided by the objective of modulating their biological and physicochemical properties through strategic structural modifications. A key principle involves the application of established bioisosteric replacements, where functional groups are exchanged for others with similar steric and electronic characteristics to enhance a desired property, such as binding affinity to a biological target or improved metabolic stability. For instance, the diaryloxypyrimidine scaffold can be seen as a bioisostere of diarylaminopyrimidine structures, which have shown significant biological activities. wuxiapptec.comresearchgate.net

Another core design strategy is the introduction of various substituents on the phenoxy rings to systematically probe the structure-activity relationship (SAR). By varying the electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents, it is possible to fine-tune the molecule's properties. For example, introducing electron-withdrawing groups can enhance the electrophilicity of the pyrimidine (B1678525) ring, while bulky substituents can influence the molecule's conformation and interaction with its environment. These modifications are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the impact of specific structural changes.

Furthermore, modifications to the pyrimidine core itself, although less common, can be considered to alter the fundamental electronic and geometric properties of the scaffold. The overarching goal is to create a diverse library of analogues to identify compounds with optimized characteristics for specific applications, ranging from materials science to medicinal chemistry.

Synthesis and Characterization of Substituted 2,4-Diphenoxypyrimidine Derivatives

The synthesis of this compound and its derivatives predominantly proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The common starting material for this synthesis is 2,4-dichloropyrimidine (B19661), a readily available and reactive precursor. The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles, such as phenoxides.

The general synthetic route involves the reaction of 2,4-dichloropyrimidine with two equivalents of a phenol (B47542) or a substituted phenol in the presence of a base. The base, typically a hydroxide (B78521) or a carbonate, deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon atoms of the pyrimidine ring, displacing the chloride ions. The regioselectivity of this substitution is a critical aspect, with the C4 position of the pyrimidine ring being generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at the C4 position. However, the presence of other substituents on the pyrimidine ring can influence this selectivity.

Pyrimidine Ring Modifications

Modifications to the pyrimidine ring of this compound are less frequently explored compared to functionalization of the phenoxy groups. However, introducing substituents at the 5- or 6-position of the pyrimidine core can significantly impact the electronic properties and reactivity of the entire molecule. For instance, an electron-withdrawing group at the 5-position would further activate the ring towards nucleophilic attack, potentially altering the regioselectivity of the initial synthesis or influencing subsequent reactions. Conversely, an electron-donating group at the 6-position might favor substitution at the C2 position.

Phenoxy Group Functionalization

The functionalization of the phenoxy groups offers a vast scope for creating a diverse range of this compound derivatives. This is typically achieved by using appropriately substituted phenols in the initial SNAr reaction with 2,4-dichloropyrimidine. A wide array of commercially available or synthetically accessible substituted phenols allows for the introduction of various functional groups at different positions (ortho, meta, para) of the phenoxy rings.

The characterization of these newly synthesized derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in confirming the successful substitution and elucidating the precise structure of the molecule. Infrared (IR) spectroscopy helps in identifying the characteristic functional groups present, while mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Structure-Property Relationships (SPR) in Aryloxypyrimidine Systems

The systematic study of how structural variations influence the properties of a molecule is crucial for the rational design of new compounds with desired characteristics. In aryloxypyrimidine systems, the electronic and steric properties of substituents play a pivotal role in determining their reactivity and spectroscopic signatures.

Influence of Substituent Electronic and Steric Properties on Reactivity

The reactivity of this compound derivatives can be significantly modulated by the electronic effects of substituents on the phenoxy rings. Electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease the electron density on the phenoxy rings and, through resonance and inductive effects, can also influence the electron density of the pyrimidine core. This can affect the molecule's susceptibility to further electrophilic or nucleophilic attack. For instance, a decreased electron density on the pyrimidine ring would make it less reactive towards electrophiles.

Steric effects also play a significant role. Bulky substituents, particularly at the ortho position of the phenoxy rings, can hinder the approach of reactants, thereby decreasing the reaction rate. This steric hindrance can also influence the preferred conformation of the molecule, affecting the orientation of the phenoxy rings relative to the pyrimidine core, which in turn can impact its interactions and reactivity.

Correlation of Structural Features with Spectroscopic Signatures

The spectroscopic properties of this compound derivatives are directly correlated with their structural features. In NMR spectroscopy, the chemical shifts of the protons and carbons are sensitive to the electronic environment. Substituents on the phenoxy rings will cause predictable shifts in the signals of the aromatic protons and carbons. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift (lower ppm). The magnitude of this shift can often be correlated with the electronic parameters of the substituents, such as Hammett constants.

Similarly, in IR spectroscopy, the vibrational frequencies of specific bonds are influenced by the electronic effects of neighboring substituents. For example, the stretching frequency of the C-O-C ether linkage may be altered by substituents on the phenoxy rings.

By systematically analyzing these spectroscopic changes across a series of derivatives, it is possible to establish clear correlations between structural modifications and the resulting spectroscopic signatures. This information is invaluable for the characterization of new compounds and for gaining a deeper understanding of the electronic structure of the 2,4-diaryloxypyrimidine system.

Compound Name Starting Material Key Reaction Type Expected Spectroscopic Features
This compound2,4-Dichloropyrimidine, PhenolNucleophilic Aromatic Substitution¹H NMR: Signals for pyrimidine and phenyl protons. ¹³C NMR: Resonances for pyrimidine and phenyl carbons. IR: C-O-C stretching.
2,4-Bis(4-nitrophenoxy)pyrimidine2,4-Dichloropyrimidine, 4-NitrophenolNucleophilic Aromatic SubstitutionDownfield shift of aromatic proton and carbon signals in NMR compared to the unsubstituted analogue.
2,4-Bis(4-methoxyphenoxy)pyrimidine2,4-Dichloropyrimidine, 4-MethoxyphenolNucleophilic Aromatic SubstitutionUpfield shift of aromatic proton and carbon signals in NMR; characteristic methoxy (B1213986) signal in ¹H NMR.
5-Bromo-2,4-diphenoxypyrimidine5-Bromo-2,4-dichloropyrimidine, PhenolNucleophilic Aromatic SubstitutionAbsence of a proton signal at the 5-position of the pyrimidine ring in ¹H NMR.

Exploration of this compound Analogues in Materials Science Contexts (e.g., optical, electronic, polymeric applications based on structural features)

General research on pyrimidine-containing materials indicates that the pyrimidine core, being an electron-deficient system, is a point of interest for creating materials with specific electronic and photophysical properties. The introduction of various substituents onto the pyrimidine ring is a common strategy to tune these properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can influence the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption and emission spectra of the molecules.

In the broader context of pyrimidine derivatives in materials science:

Optical Applications: Research has shown that pyrimidine derivatives featuring arylvinyl and amino substituents can exhibit interesting photophysical properties, including fluorescence and solvatochromism. researchgate.net These properties are highly dependent on the nature and position of the substituents on the pyrimidine ring. However, specific data on the optical properties of this compound analogues, such as their absorption and emission maxima, quantum yields, and potential for applications in areas like organic light-emitting diodes (OLEDs), remains uncharacterised in the available literature.

Electronic Applications: The electron-accepting nature of the pyrimidine ring makes it a candidate for use in n-type organic semiconductors. The performance of such materials is intrinsically linked to their molecular structure, which influences their charge transport properties. While there is research on pyrimidine-based molecules for electronic applications, these studies typically involve different substitution patterns than the diphenoxy structure. rsc.org There is no specific data available concerning the electronic properties, such as charge carrier mobility or performance in electronic devices, of this compound or its close analogues.

Polymeric Applications: Pyrimidine units have been incorporated into polymer backbones to create materials with tailored thermal, optical, and electronic properties. The method of polymerization and the nature of the co-monomers play a crucial role in determining the final properties of the polymer. For example, poly(pyrimidine-amide)s have been synthesized and their thermal and mechanical properties investigated. researchgate.net However, there is a lack of reported research on the synthesis and characterization of polymers containing the this compound moiety, either in the main chain or as a pendant group.

Due to the absence of specific research findings, it is not possible to provide detailed data tables or an in-depth discussion on the structure-property relationships of this compound analogues in materials science. The potential of this specific class of compounds in optical, electronic, and polymeric applications remains an unexplored area of research.

Q & A

Q. What are the standard synthetic routes for 2,4-Diphenoxypyrimidine, and which analytical techniques are essential for confirming its purity and structure?

  • Methodological Answer : The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic aromatic substitution or metal-free coupling reactions. For example, fluorinated pyrimidines are synthesized via cyclization of β-CF3-aryl ketones under mild, metal-free conditions, achieving yields >85% . Key analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity (e.g., δ 8.2 ppm for aromatic protons in pyrimidine rings) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry (HRMS) : For molecular weight validation (e.g., Δ < 2 ppm between calculated and observed values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .
  • Contamination Control : Use filter-tipped pipettes and separate equipment for weighing to avoid cross-contamination .
  • Waste Disposal : Segregate halogenated waste (e.g., chloro-derivatives) and dispose via certified hazardous waste handlers to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis under varying conditions?

  • Methodological Answer : Systematic parameter optimization is critical:
  • Variable Screening : Test solvents (e.g., DMF vs. THF), temperatures (20–100°C), and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) to identify yield-limiting factors .
  • Statistical Analysis : Use Design of Experiments (DoE) to model interactions between variables and identify optimal conditions .
  • Data Transparency : Report detailed quality control measures (e.g., analyte stability, contamination checks) to enhance reproducibility .

Q. What computational methods are suitable for predicting the reactivity and degradation pathways of this compound in environmental or biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : At the M06-2X/6–311+G(d,p) level with SMD solvation, calculate reaction barriers for hydroxyl radical (•OH) attacks, which dominate degradation pathways .
  • Mechanistic Insights : Simulate intermediates (e.g., quinone radicals) to predict persistence in aqueous environments .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm degradation products .

Q. How should researchers adjust experimental parameters to optimize the synthesis of this compound derivatives for medicinal chemistry applications?

  • Methodological Answer :
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 2- and 4-positions to enhance bioactivity. For example, 2-(trifluoromethyl) derivatives show improved metabolic stability .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates in SNAr reactions .
  • Scale-Up Strategies : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., dichloropyrimidines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.